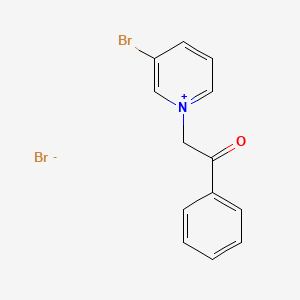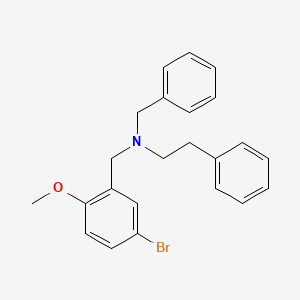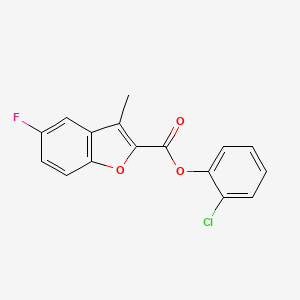
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine, also known as DFP-10825, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in the treatment of various medical conditions.
作用机制
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine exerts its pharmacological effects by binding to and inhibiting the activity of the sigma-1 receptor. This receptor is involved in several physiological processes, including pain perception, mood regulation, and cellular signaling. By inhibiting the activity of this receptor, N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of several signaling pathways involved in cancer development. Additionally, it has been shown to have anxiolytic and antidepressant effects, and to modulate pain perception.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. Additionally, it has been shown to have significant activity against several types of cancer cells, making it a promising candidate for further study.
However, there are also some limitations to using N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in lab experiments. It has been shown to have some toxicity in animal studies, and its effects on human cells and tissues are not yet fully understood. Additionally, its mechanism of action is not yet fully elucidated, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for the study of N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. First, further research is needed to fully elucidate its mechanism of action and its effects on different signaling pathways. Additionally, more studies are needed to determine its safety and efficacy in humans, and to explore its potential use in the treatment of various medical conditions.
Second, more research is needed to explore the potential use of N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in combination with other drugs or therapies. It has been shown to have synergistic effects with several other compounds, including tamoxifen and paclitaxel, which suggests that it may be useful in combination therapy.
Third, more research is needed to explore the potential use of N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in personalized medicine. It has been shown to have differential effects on different cancer cell lines, which suggests that it may be useful in tailoring treatments to individual patients.
In conclusion, N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine is a promising compound that has been extensively studied for its potential use in the treatment of various medical conditions. Further research is needed to fully elucidate its mechanism of action, safety, and efficacy, and to explore its potential use in combination therapy and personalized medicine.
合成方法
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with 2-phenylethylamine to form N-(3,4-difluorophenyl)-1-(2-phenylethyl)piperidin-4-amine. This intermediate is then subjected to further reactions to yield N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine.
科学研究应用
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have significant activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in the treatment of pain, anxiety, and depression.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c20-18-7-6-17(14-19(18)21)22-16-9-12-23(13-10-16)11-8-15-4-2-1-3-5-15/h1-7,14,16,22H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWUVUOYDEETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=C(C=C2)F)F)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)


![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)
![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)


![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

